Clofentezine Metabolite 2
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Overview
Description
Clofentezine Metabolite 2 is a derivative of clofentezine, a pesticide primarily used to control mites in agricultural settings. The compound is known for its role as an impurity or degradation product of clofentezine, with the chemical name 4-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol . It has a molecular formula of C14H8Cl2N4O and a molecular weight of 319.15 g/mol .
Preparation Methods
The synthesis of Clofentezine Metabolite 2 involves the chemical modification of clofentezine. The primary synthetic route includes the hydroxylation of clofentezine at specific positions on the phenyl ring. This process typically requires the use of strong oxidizing agents under controlled conditions to ensure the selective formation of the desired metabolite
Chemical Reactions Analysis
Clofentezine Metabolite 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, clofentezine.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated or brominated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives of the original compound .
Scientific Research Applications
Clofentezine Metabolite 2 has several scientific research applications:
Mechanism of Action
The mechanism of action of Clofentezine Metabolite 2 involves its interaction with specific molecular targets in mites. The compound disrupts the normal functioning of the mite’s nervous system, leading to paralysis and death. The primary molecular targets are believed to be enzymes involved in neurotransmitter synthesis and degradation . The pathways involved include oxidative stress responses and disruption of cellular signaling mechanisms .
Comparison with Similar Compounds
Clofentezine Metabolite 2 can be compared with other similar compounds, such as:
Clofentezine: The parent compound, primarily used as a pesticide.
3,6-bis(2-chlorophenyl)-1,2-dihydro-1,2,4,5-tetrazine: Another metabolite of clofentezine with similar chemical properties.
4-amino-3,5-bis(2-chlorophenyl)-4H-1,2,4-triazole: A related compound with different biological activity.
This compound is unique due to its specific hydroxylation pattern, which gives it distinct chemical and biological properties compared to its parent compound and other metabolites .
Properties
IUPAC Name |
4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-7-8(21)5-6-12(10)16/h1-7,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOSQCCWQGQWGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC(=C3)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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